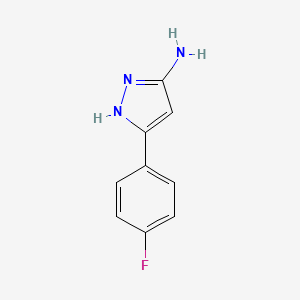

3-(4-fluorophenyl)-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Core Structures in Pharmaceutical and Agrochemical Sciences

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the development of a wide array of bioactive compounds. Its structural versatility and ability to participate in various non-covalent interactions have led to its integration into numerous approved drugs and agrochemicals. In the pharmaceutical realm, pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, used for the treatment of arthritis.

In the agrochemical sector, pyrazole-containing compounds are integral to the development of modern pesticides. Their efficacy as herbicides, insecticides, and fungicides has been well-established, contributing significantly to crop protection and food security. The ability of the pyrazole ring to be readily functionalized allows for the fine-tuning of its biological and physicochemical properties to target specific pests or diseases while minimizing off-target effects.

Overview of Substituted Pyrazolamines: Focus on 3-(4-fluorophenyl)-1H-pyrazol-5-amine and Related Analogs

Substituted pyrazolamines, characterized by the presence of an amino group on the pyrazole ring, represent a particularly important subclass of pyrazole derivatives. The amino group can serve as a key hydrogen bond donor and a site for further chemical modification, making these compounds attractive scaffolds for combinatorial chemistry and drug design.

Among the myriad of substituted pyrazolamines, this compound has emerged as a compound of significant interest. The presence of the 4-fluorophenyl group at the 3-position of the pyrazole ring is a key structural feature. The fluorine atom can modulate the electronic properties of the phenyl ring and participate in favorable interactions with biological targets.

Several analogs of this compound have been synthesized and investigated, often involving modifications at the 1-position of the pyrazole ring or substitutions on the phenyl ring. These analogs have been instrumental in elucidating structure-activity relationships (SAR) and optimizing biological activity. For instance, the regioisomeric analog, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, has been shown to exhibit a different kinase inhibitory profile compared to its 3-(4-fluorophenyl) counterpart, highlighting the critical role of substituent placement on the pyrazole core. nih.gov

Research Trajectories and Academic Relevance of this compound

The academic and industrial research interest in this compound and its derivatives is primarily driven by their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

A significant research trajectory involves the exploration of these compounds as inhibitors of various protein kinases. For example, studies have shown that a regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in a complete change in the inhibitory profile from p38α MAP kinase to kinases relevant in cancer. nih.gov This finding underscores the potential for developing highly selective kinase inhibitors by strategic modification of the pyrazole scaffold.

The academic relevance of this compound is further enhanced by its utility as a versatile synthetic intermediate. Its reactive amino group allows for the facile introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for high-throughput screening and drug discovery programs. The ongoing investigation into the synthesis of novel derivatives and the evaluation of their biological activities continue to expand the understanding and potential applications of this important chemical entity.

Detailed Research Findings

The synthesis of this compound and its analogs typically involves the cyclization of a β-ketonitrile with hydrazine (B178648) or a substituted hydrazine. A common precursor is 3-(4-fluorophenyl)-3-oxopropanenitrile, which can be reacted with hydrazine hydrate (B1144303) to yield the target compound.

Synthesis and Characterization:

While specific, detailed synthetic procedures and characterization data for this compound are dispersed across various sources, the general synthetic route is well-established. The characterization of this compound and its analogs relies on a combination of spectroscopic techniques.

| Technique | Observed Features for this compound and Analogs |

| ¹H NMR | Aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the range of 7.0-8.0 ppm. The pyrazole ring proton often appears as a singlet. The amino protons (NH₂) usually present as a broad singlet. |

| ¹³C NMR | Signals for the carbon atoms of the 4-fluorophenyl group and the pyrazole ring are observed. The carbon attached to the fluorine atom shows a characteristic splitting pattern due to C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3200-3400 cm⁻¹), C=N stretching of the pyrazole ring, and C-F stretching are typically observed. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound is a key feature, confirming its identity. |

Biological Activity:

Research into the biological activity of this compound derivatives has primarily focused on their anticancer and anti-inflammatory potential, largely attributed to their ability to inhibit protein kinases.

One study highlighted the importance of the substitution pattern on the pyrazole ring for kinase inhibitory activity. It was found that switching the positions of the 4-fluorophenyl and a pyridyl group on the pyrazole core of an analog of this compound led to a shift in its inhibitory profile from p38α MAP kinase to kinases that are more relevant in cancer. nih.gov This demonstrates the high degree of tunability of the biological activity of this class of compounds.

While specific IC₅₀ values for this compound against a wide range of kinases are not extensively documented in a single source, the broader class of fluorinated pyrazolamines has shown potent inhibitory activity against various kinases, with IC₅₀ values often in the nanomolar to low micromolar range. For instance, a related fluorinated pyrazolo[1,5-a]pyrimidine (B1248293) derivative, compound 7i, exhibited potent anticancer activity with IC₅₀ values of 7.84, 5.63, and 3.71 μg/ml against HepG2, MCF7, and HeLa cell lines, respectively. ekb.eg

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEHDCXFXONDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374657 | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-52-0 | |

| Record name | 5-(4-Fluorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Fluorophenyl 1h Pyrazol 5 Amine and Its Derivatives

Conventional and Modern Synthetic Routes towards Pyrazolamine Scaffolds

The construction of the 3-(4-fluorophenyl)-1H-pyrazol-5-amine molecule relies on the precise formation of the pyrazole (B372694) core and the strategic introduction of its functional groups: the 4-fluorophenyl moiety and the 5-amino group.

Cyclization Reactions: Approaches to the Pyrazole Ring Formation

The most prevalent and direct method for synthesizing the 3-aryl-1H-pyrazol-5-amine core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. This reaction forms the heterocyclic pyrazole ring in a highly efficient manner.

The process begins with the nucleophilic attack of a nitrogen atom from the hydrazine molecule onto the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.

A primary starting material for the synthesis of the target compound is 4-fluorobenzoylacetonitrile (B105857). Its reaction with hydrazine hydrate (B1144303) proceeds smoothly to yield this compound. The regioselectivity of this reaction is generally high, leading predominantly to the 3-aryl-5-amino isomer due to the differing reactivity of the keto and nitrile groups.

| Starting Material | Reagent | Product | Reference |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | |

| 4-Fluorobenzoylacetonitrile | Hydrazine Hydrate | This compound |

Strategies for Introducing the 4-Fluorophenyl Moiety

The incorporation of the 4-fluorophenyl group at the 3-position of the pyrazole ring is most effectively achieved by selecting a starting material that already contains this moiety. The use of 4-fluorobenzoylacetonitrile as the β-ketonitrile precursor directly places the 4-fluorophenyl group at the desired position on the resulting pyrazole ring.

Alternative, though less common, strategies could involve cross-coupling reactions on a pre-formed pyrazole ring bearing a suitable leaving group (like a halogen) at the 3-position. However, for the specific synthesis of this compound, the use of a pre-functionalized precursor like 4-fluorobenzoylacetonitrile is the most straightforward and widely adopted method.

Incorporation of the 5-Amino Group

The 5-amino group is typically installed during the initial cyclization reaction. When a β-ketonitrile undergoes cyclocondensation with hydrazine, the nitrogen atom of the nitrile group is converted into the exocyclic amino group of the resulting pyrazol-5-amine. This inherent feature of the reaction makes it an atom-economical and efficient way to introduce the amino functionality.

The versatility of this method allows for the synthesis of a wide array of 5-aminopyrazole derivatives by simply varying the substituents on the starting β-ketonitrile and the hydrazine reagent. For the synthesis of the parent compound, this compound, unsubstituted hydrazine is used. The use of substituted hydrazines would lead to

Advanced Synthesis Techniques and Green Chemistry Considerations

One-Pot Multicomponent Reactions for Pyrazolamine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazolamines from simple starting materials in a single step. mdpi.com This approach is highly valued in medicinal chemistry for its ability to generate diverse libraries of compounds for biological screening. nih.govmdpi.com

A common and classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org MCRs often leverage the in situ generation of these 1,3-dicarbonyl compounds, which then react with hydrazines in the same pot to form the pyrazole ring. beilstein-journals.org For the synthesis of this compound, a key starting material is 4-fluorobenzoylacetonitrile. chemicalbook.com

An example of a one-pot, three-component synthesis involves the reaction of a β-ketonitrile (like 4-fluorobenzoylacetonitrile), an aldehyde, and a hydrazine. beilstein-journals.org Another variation is a four-component reaction that can lead to the formation of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. mdpi.combeilstein-journals.org These reactions are often catalyzed and can be performed under various conditions, including microwave irradiation, to accelerate the reaction and improve yields. mdpi.com

An iodine-catalyzed one-pot multicomponent reaction has been developed for the preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This method demonstrates good functional group tolerance and provides the desired products in good to excellent yields. nih.gov

The table below summarizes various multicomponent reaction strategies for the synthesis of pyrazole derivatives.

| Reaction Type | Reactants | Key Features | Reference |

| Three-component | β-Ketonitrile, Aldehyde, Hydrazine | Efficient construction of the pyrazole core. | beilstein-journals.org |

| Four-component | β-Ketoester, Aldehyde, Malononitrile, Hydrazine | Leads to fused pyrazole systems like pyrano[2,3-c]pyrazoles. | mdpi.combeilstein-journals.org |

| Three-component | Benzoylacetonitrile, Arylhydrazine, Diaryl diselenide | Iodine-catalyzed, good functional group tolerance. | nih.gov |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the preparation of specific precursors and intermediates that facilitate the construction of the pyrazole ring.

Preparation of Hydrazone Intermediates

Hydrazones are crucial intermediates in the synthesis of pyrazoles. They are typically formed by the condensation reaction between a ketone or an aldehyde and a hydrazine. For the synthesis of this compound, a relevant hydrazone intermediate would be derived from a precursor containing the 4-fluorophenyl moiety. The stability of the enol form of the carbonyl compounds plays a significant role when hydrazones undergo cyclization with β-ketoesters or ketones. beilstein-journals.org

Formation of Schiff Bases Incorporating Pyrazole Moieties

Schiff bases, or imines, are another class of important intermediates. They are formed by the reaction of a primary amine with an aldehyde or a ketone. In the context of pyrazole synthesis, a pyrazole derivative containing a primary amine, such as this compound, can be reacted with various aldehydes or ketones to form Schiff bases. These Schiff bases can then undergo further reactions to create more complex molecules. For instance, a multicomponent reaction for the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids involves the reaction of a pyrazole-4-carbaldehyde with a thiadiazol-2-amine and 2-mercaptoacetic acid, where a Schiff base is formed as an intermediate. mdpi.com

Application of Vilsmeier-Haack Reagent in Pyrazole Carbaldehyde Synthesis

The Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF), is a versatile reagent used for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is instrumental in introducing a carbaldehyde group onto the pyrazole ring, creating key intermediates like pyrazole-4-carbaldehydes. These carbaldehydes are valuable precursors for the synthesis of various pyrazole derivatives, including the aforementioned thiazolidin-4-one hybrids. mdpi.com

Regioselective Synthesis Strategies for Isomeric Control

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of the reaction, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two possible regioisomers.

Addressing Regioisomeric Challenges in Pyrazole Ring Formation

The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can yield two different pyrazole isomers. The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction conditions (such as pH and solvent), and the catalyst used.

For instance, in the synthesis of 3-CF3-pyrazoles, a silver-catalyzed reaction between trifluoromethylated ynones and aryl (alkyl) hydrazines demonstrated high regioselectivity, leading to the formation of the desired products in excellent yields. mdpi.com Careful selection of starting materials and reaction conditions is crucial to achieve the desired isomeric purity of the final pyrazole product.

Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine and its Distinction

The synthesis of aminopyrazoles is a cornerstone of heterocyclic chemistry, leading to two primary regioisomers when using asymmetrical precursors: 3-aryl-5-aminopyrazoles and 5-aryl-3-aminopyrazoles. The formation of one isomer over the other is not arbitrary but is dictated by the specific synthetic route and the nature of the starting materials. This section details the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine and critically distinguishes its synthetic methodology from that of its isomer, this compound.

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine. beilstein-journals.org In the case of this compound, the precursor is 4-fluorobenzoylacetonitrile, also known as 3-(4-fluorophenyl)-3-oxopropanenitrile. The reaction mechanism involves an initial nucleophilic attack by a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile. This step forms a hydrazone intermediate, which subsequently undergoes intramolecular cyclization via the attack of the second hydrazine nitrogen onto the nitrile carbon. This specific reaction sequence regioselectively yields the 5-aminopyrazole isomer. beilstein-journals.org

Conversely, the synthesis of the regioisomeric 5-(4-fluorophenyl)-1H-pyrazol-3-amine requires a different strategic approach to ensure the aryl group is positioned at C5 and the amino group at C3 of the pyrazole ring. Direct condensation of 4-fluorobenzoylacetonitrile with hydrazine does not yield this isomer. Instead, modified strategies are employed to reverse the regioselectivity of the cyclization.

One effective, though indirect, method for preparing 5-aryl-3-aminopyrazoles involves a multi-step sequence starting from the same β-ketonitrile precursor. nih.gov In a procedure adapted for the target compound, 3-(4-fluorophenyl)-3-oxopropanenitrile would first be reacted with trichloroacetonitrile. This reaction creates a more complex intermediate, a 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile. This new substrate, when condensed with hydrazine, directs the cyclization in a manner that yields a 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. nih.gov While this product contains an additional carbonitrile group at the C4 position, it establishes the desired 5-aryl-3-amino substitution pattern on the pyrazole core. Subsequent chemical modification would be required to remove the C4-nitrile and obtain the final target compound.

The fundamental distinction between the syntheses of these two isomers lies in the control of regiochemistry. The direct, one-pot reaction of a β-ketonitrile with hydrazine is a reliable method for producing 3-aryl-5-aminopyrazoles. To obtain the 5-aryl-3-aminopyrazole isomer, the reactivity of the precursors must be altered, often through a multi-step pathway that creates a different intermediate to guide the cyclization towards the desired regioisomeric outcome.

Table 1: Comparison of Synthetic Pathways for Pyrazole Isomers

| Feature | Synthesis of this compound | Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine (Core) |

|---|---|---|

| Starting Material | 3-(4-fluorophenyl)-3-oxopropanenitrile | 3-(4-fluorophenyl)-3-oxopropanenitrile |

| Key Reagents | Hydrazine | 1. Trichloroacetonitrile 2. Hydrazine | | Methodology | One-pot cyclocondensation | Multi-step synthesis via an activated intermediate | | Reaction Mechanism | 1. Hydrazone formation at ketone 2. Cyclization onto nitrile | 1. Formation of a butenenitrile intermediate 2. Cyclocondensation | | Regioisomeric Product | 3-Aryl-5-aminopyrazole | 5-Aryl-3-aminopyrazole (with 4-cyano group) | | Reference | beilstein-journals.org | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine |

| 4-fluorobenzoylacetonitrile |

| 3-(4-fluorophenyl)-3-oxopropanenitrile |

| Hydrazine |

| Trichloroacetonitrile |

| 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile |

| 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile |

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR Analysis of Core and Substituent Resonances

The ¹H NMR spectrum of 3-(4-fluorophenyl)-1H-pyrazol-5-amine provides critical information about the electronic environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the pyrazole (B372694) ring, the amino group, and the 4-fluorophenyl substituent.

The aromatic protons of the 4-fluorophenyl group typically appear as two distinct multiplets in the downfield region of the spectrum. The protons ortho to the fluorine atom (H-2' and H-6') are expected to resonate as a doublet of doublets due to coupling with both the adjacent meta protons and the ¹⁹F nucleus. The protons meta to the fluorine atom (H-3' and H-5') also appear as a doublet of doublets.

A single proton on the pyrazole ring (H-4) is expected to produce a singlet in the spectrum. The protons of the amine (NH₂) and the pyrazole (NH) groups are also observable, though their chemical shifts can be broad and may vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole-NH | Variable (Broad) | s (br) | - |

| Phenyl H-2', H-6' | ~7.70 | dd | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 |

| Phenyl H-3', H-5' | ~7.20 | t | J(H,H) ≈ 8.8 |

| Pyrazole H-4 | ~5.80 | s | - |

| Amine-NH₂ | Variable (Broad) | s (br) | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The carbon atoms of the 4-fluorophenyl ring show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF). The carbon directly bonded to the fluorine (C-4') exhibits a large one-bond coupling constant and appears as a doublet. The other carbons of the phenyl ring also show smaller couplings. The pyrazole ring carbons (C-3, C-4, and C-5) resonate at chemical shifts indicative of their positions within the heterocyclic system. The C-3 and C-5 carbons, being attached to nitrogen atoms, are typically found further downfield compared to the C-4 carbon.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

|---|---|---|

| Pyrazole C-5 | ~155 | - |

| Pyrazole C-3 | ~148 | - |

| Phenyl C-4' | ~162 | ¹J(C,F) ≈ 245 |

| Phenyl C-1' | ~128 | ⁴J(C,F) ≈ 3 |

| Phenyl C-2', C-6' | ~127 | ²J(C,F) ≈ 8 |

| Phenyl C-3', C-5' | ~116 | ³J(C,F) ≈ 21 |

| Pyrazole C-4 | ~90 | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to characterize fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic system. For monofluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. colorado.edu The precise chemical shift for the title compound would be influenced by the pyrazol-5-amine substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the fluorophenyl ring (H-2'/H-3' and H-5'/H-6'), confirming their positions relative to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to the carbon shifts. For example, the signal for the pyrazole C-4 carbon would show a cross-peak with the pyrazole H-4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is vital for establishing the connectivity between different fragments of the molecule. Key correlations would include those between the phenyl protons (H-2', H-6') and the pyrazole carbon C-3, which confirms the attachment of the fluorophenyl ring to this position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu

Characteristic Vibrational Modes of the Pyrazole Ring System

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole ring NH typically appear as distinct bands in the region of 3200-3500 cm⁻¹. Primary amines usually show two bands in this region corresponding to asymmetric and symmetric stretching modes. msu.edu

The pyrazole ring itself gives rise to characteristic absorptions. The C=N and C=C stretching vibrations within the heterocyclic ring are observed in the 1500-1650 cm⁻¹ region. researchgate.net The spectrum also shows strong bands corresponding to the 4-fluorophenyl group. The C-F stretching vibration results in a strong absorption typically found in the 1200-1250 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene (B151609) ring appear around 1500-1600 cm⁻¹. vscht.cz

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine & Pyrazole) | 3200 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N, C=C Stretch (Pyrazole & Phenyl) | 1500 - 1650 | Strong |

| N-H Bend (Amine) | 1550 - 1650 | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

Analysis of Amino and Fluorophenyl Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides characteristic frequencies for its key functional groups: the amino (-NH2) group and the fluorophenyl group.

The amino group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric N-H stretching modes. The presence of these bands is a clear indicator of the primary amine functionality. Additionally, an N-H scissoring (bending) vibration is expected to appear around 1600 cm⁻¹.

The fluorophenyl group presents several characteristic absorption bands. The C-F stretching vibration is typically strong and appears in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring usually produce a series of peaks between 1400 and 1600 cm⁻¹. The substitution pattern on the benzene ring (para-substitution in this case) also influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

In related fluorinated pyrazole compounds, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, characteristic FT-IR peaks have been observed at 3049, 1593, 1495, 1360, and 1224 cm⁻¹ mdpi.com. Another similar structure, 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, shows IR bands at 1607, 1586, 1530, and 1512 cm⁻¹ (aromatic C=C stretching) and a strong band at 1234 cm⁻¹ (likely associated with C-F stretching) mdpi.com. Based on these examples, a detailed analysis of the IR spectrum for this compound would allow for the definitive assignment of these key functional group frequencies.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Scissoring (Bend) | ~1600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Fluorophenyl | C-F Stretch | 1100 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The molecular formula for this compound is C₉H₈FN₃. The theoretical monoisotopic mass can be calculated with high precision.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074), the calculated exact mass for the neutral molecule [M] is 177.0702. In HRMS analysis, this compound would typically be observed as a protonated molecule [M+H]⁺. The calculated exact mass for this ion (C₉H₉FN₃⁺) is 178.0775. Experimental HRMS measurements for related fluorinated pyrazoles have confirmed the ability to obtain m/z values that match theoretical calculations to within a few parts per million (ppm), confirming their elemental composition mdpi.commdpi.com.

Table 2: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₉H₈FN₃ | 177.0702 |

| [M+H]⁺ | C₉H₉FN₃⁺ | 178.0775 |

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, nitrogen-containing compounds like this compound. d-nb.info The basic nitrogen atoms of the pyrazole ring and the primary amino group are readily protonated in the ESI source, typically under acidic mobile phase conditions.

The primary ionization pathway is the formation of the protonated molecular ion, [M+H]⁺, which would appear as the base peak in the mass spectrum. researchgate.net The stability of the pyrazole ring means that this ion is often quite stable, leading to minimal in-source fragmentation. Depending on the solvent system and additives used, other adduct ions might also be observed. For example, in the presence of sodium or potassium salts, adducts such as [M+Na]⁺ and [M+K]⁺ could be formed. uni.lu A study of a related compound, 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine, predicted the formation of various adducts including [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. uni.lu By analyzing the mass spectrum under different conditions, the predominant ionization pathways can be elucidated, confirming the compound's propensity to act as a base.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The structure of this compound consists of a planar pyrazole ring connected to a fluorophenyl ring. A key geometric parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the fluorophenyl ring. In related structures, this angle is typically non-zero due to steric hindrance, preventing the molecule from being completely planar.

For example, in the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl and methoxybenzene rings are rotated out of the pyrazole plane by 29.41° and 37.01°, respectively. nih.gov In another analog, 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring forms a dihedral angle of 59.3° with the 4-fluorophenyl ring. nih.gov These examples suggest that the fluorophenyl ring in this compound will also be significantly twisted relative to the pyrazole core. The bond lengths and angles within the pyrazole and phenyl rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, primarily hydrogen bonding. The this compound molecule contains excellent hydrogen bond donors (the N-H protons of the amino group and the pyrazole ring) and acceptors (the nitrogen atoms of the pyrazole ring).

Crystal structures of similar aminopyrazoles reveal extensive hydrogen bonding networks. nih.govnih.gov In 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, molecules are linked by N—H···N hydrogen bonds to form chains. nih.gov In the more complex structure of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino group acts as a donor for two distinct intermolecular hydrogen bonds (N—H···N and N—H···O), creating a two-dimensional network. nih.gov It is therefore highly probable that the crystal packing of this compound is dominated by N—H···N hydrogen bonds, where the amino group of one molecule interacts with the pyrazole nitrogen of a neighboring molecule, leading to the formation of supramolecular chains or sheets.

Advanced Spectroscopic and Structural Analysis of this compound

A detailed structural elucidation of this compound through advanced spectroscopic and crystallographic methods is essential for understanding its molecular architecture and intermolecular interactions. However, a comprehensive search of publicly available scientific literature and structural databases did not yield specific experimental data for the crystal structure of this exact compound. The required detailed analysis of hydrogen bonding, dihedral angles, and pyrazole ring conformation is contingent upon precise atomic coordinate data from single-crystal X-ray diffraction analysis.

While structural data exists for closely related analogs and derivatives of this compound, utilizing such information would not provide a scientifically accurate representation of the title compound. Crystal packing, and by extension, the specific network of intermolecular forces and molecular conformation, is highly sensitive to even minor changes in the molecular structure (e.g., the addition or relocation of functional groups). Therefore, direct extrapolation of data from analogs would be speculative and would not adhere to the required scientific rigor.

For context, structural analyses of similar aminopyrazole derivatives reveal common motifs that could be anticipated in the title compound upon experimental verification. These include:

Hydrogen Bonding: Aminopyrazoles typically form extensive hydrogen bond networks. The amino (-NH2) and pyrazole (-NH) groups are potent hydrogen bond donors, while the pyrazole nitrogen atoms are effective acceptors. This often leads to the formation of dimers or extended chains through N—H⋯N interactions. In the case of this compound, the fluorine atom could also act as a weak hydrogen bond acceptor, potentially leading to N—H⋯F or C—H⋯F interactions, which are known to influence crystal packing in fluorinated organic compounds.

Pyrazole Ring Conformation: The 1H-pyrazole ring is an aromatic heterocycle and is expected to be essentially planar. Minor deviations from planarity can occur due to substituent effects or packing forces in the solid state.

To provide the detailed and accurate analysis requested, experimental determination of the crystal structure of this compound is necessary. Without such data, the specific subsections on its hydrogen bonding networks, dihedral angles, and conformational analysis cannot be completed.

Computational and Theoretical Investigations of 3 4 Fluorophenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For 3-(4-fluorophenyl)-1H-pyrazol-5-amine, DFT calculations, particularly using the B3LYP/6-311+G(2d,p) functional method, have been employed to elucidate various aspects of its molecular nature.

Geometry Optimization and Energetic Landscape Profiling

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. Theoretical calculations for 5-(4-fluorophenyl)-1H-pyrazol-3-amine, a tautomer of the title compound, have determined its optimized structural parameters. tandfonline.com

A comparison between the theoretically calculated bond lengths and angles and those determined experimentally via X-ray diffraction shows a high degree of correlation. tandfonline.com This consistency validates the computational model and the level of theory used. For instance, the bond lengths within the pyrazole (B372694) and phenyl rings, as well as the bond angles, from the DFT-optimized structure are in close agreement with the single-crystal X-ray diffraction data. tandfonline.com

Furthermore, conformational analysis reveals the energetic landscape of the molecule. For this compound, two stable conformations have been identified, primarily differing in the rotation of the amino group around the C-N bond. tandfonline.com The energy difference between these conformers is minimal, indicating they are both relatively stable. tandfonline.com

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

|---|---|---|

| F(1)-C(1) | 1.347 | 1.362 |

| N(1)-N(2) | 1.371 | 1.373 |

| N(2)-C(7) | 1.325 | 1.322 |

| N(3)-C(9) | 1.365 | 1.354 |

| C(1)-C(6) | 1.385 | 1.379 |

| C(7)-C(8) | 1.423 | 1.424 |

| C(8)-C(9) | 1.391 | 1.391 |

| Angle | Calculated Bond Angle (°) | Experimental Bond Angle (°) |

|---|---|---|

| C(2)-C(1)-C(6) | 122.9 | 122.9 |

| N(1)-N(2)-C(7) | 112.0 | 111.9 |

| N(2)-C(7)-C(8) | 111.0 | 111.2 |

| C(7)-C(8)-C(9) | 104.2 | 104.3 |

| N(1)-C(9)-C(8) | 111.3 | 111.2 |

| N(3)-C(9)-C(8) | 128.9 | 129.0 |

Note: The table data is based on the study of the tautomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine by Wen et al. (2023). tandfonline.com

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is a crucial computational tool that predicts the infrared (IR) and Raman spectra of a molecule. For this compound, theoretical calculations of vibrational modes have been performed and compared with experimental FT-IR data. tandfonline.com The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the theoretical model.

The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. Key vibrational modes for this compound include:

N-H stretching: The stretching vibrations of the amine (NH2) and pyrazole (N-H) groups are typically observed in the high-frequency region of the IR spectrum.

C-H stretching: These vibrations arise from the aromatic phenyl ring and the pyrazole ring.

C=N and C=C stretching: The stretching vibrations of the double bonds within the pyrazole and phenyl rings occur at characteristic frequencies.

C-F stretching: The vibration of the carbon-fluorine bond is a key feature in the spectrum.

Ring vibrations: The collective vibrations of the atoms within the pyrazole and phenyl rings.

The good agreement between the calculated and experimental vibrational spectra further confirms the accuracy of the optimized molecular structure. tandfonline.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3585 | 3423 | Amine asymmetric stretching |

| ν(N-H) | 3474 | 3332 | Amine symmetric stretching |

| ν(C-H) | 3140 | 3150 | Aromatic C-H stretching |

| ν(C=N) | 1648 | 1645 | Pyrazole ring stretching |

| ν(C=C) | 1602 | 1608 | Phenyl ring stretching |

| ν(C-F) | 1223 | 1225 | C-F stretching |

Note: The table data is based on the study of the tautomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine by Wen et al. (2023). tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. tandfonline.com

For this compound, the HOMO is primarily localized on the pyrazole ring and the amino group, indicating these are the main sites for electron donation. tandfonline.com Conversely, the LUMO is distributed over the pyrazole and the 4-fluorophenyl rings, suggesting these are the regions most likely to accept electrons. tandfonline.com

The calculated HOMO-LUMO energy gap for this compound is 4.7163 eV. tandfonline.com A larger energy gap generally implies higher stability and lower chemical reactivity. This value provides insight into the charge transfer possibilities within the molecule. tandfonline.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.6106 |

| LUMO Energy | -0.8943 |

| HOMO-LUMO Gap (ΔE) | 4.7163 |

Note: The table data is based on the study of the tautomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine by Wen et al. (2023). tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the molecular surface and for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). tandfonline.com

In the MEP map of this compound, the most negative regions (red) are concentrated around the electronegative fluorine and nitrogen atoms of the pyrazole ring. tandfonline.com These areas are susceptible to electrophilic attack. The positive regions (blue) are primarily located around the hydrogen atoms of the amine group and the aromatic ring, indicating these are the likely sites for nucleophilic attack. tandfonline.com This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity. tandfonline.com

Natural Bonding Orbital (NBO) Analysis for Electronic Delocalization

Detailed Natural Bonding Orbital (NBO) analysis for this compound is not extensively reported in the currently available scientific literature. This type of analysis is used to investigate hyperconjugative interactions, charge delocalization, and the stability of the molecule arising from these electronic effects. It provides a deeper understanding of the electron density distribution in terms of localized bonds and lone pairs.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Information regarding molecular dynamics (MD) simulations specifically for this compound is not available in the reviewed scientific literature. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique would be valuable for exploring the conformational landscape of the molecule in different environments (e.g., in solution), understanding its flexibility, and investigating its interactions with other molecules, such as solvent molecules or biological targets. Such studies would provide insights into the dynamic behavior of the compound that are not captured by static DFT calculations.

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Computational methods such as molecular docking and virtual screening are pivotal in modern drug discovery for identifying and optimizing potential drug candidates. For derivatives of this compound, these techniques have been instrumental in elucidating interactions with various biological targets. Virtual screening, for instance, has been successfully employed to identify novel inhibitors for enzymes like the papain-like protease (PLpro) of SARS-CoV-2 from libraries containing pyrazole scaffolds nih.govscilit.com. Molecular docking simulations, which predict the preferred orientation of a molecule when bound to a target, have been used to study pyrazole derivatives against targets such as monoamine oxidase (MAO-A), various protein kinases, and the human estrogen receptor alpha (ERα) semanticscholar.orgnih.govnih.gov. These studies help in understanding the structural basis of inhibition and guide the synthesis of more potent and selective compounds.

Prediction of Binding Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

A key outcome of molecular docking is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and its target. Lower binding energy values typically suggest a more stable and potent interaction.

For example, a molecular docking study on a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, against the human estrogen receptor alpha (ERα), predicted a strong binding affinity. semanticscholar.orgmdpi.com The study calculated the binding affinity and inhibition constant (Ki), demonstrating the compound's potential as a potent inhibitor. semanticscholar.orgmdpi.com Similarly, docking studies of various 3-(4-fluorophenyl)-pyrazole derivatives against monoamine oxidase-A (MAO-A) have been performed to understand their inhibitory potential. nih.gov In another study, pyrazole derivatives were docked against several protein kinases, including CDK2, revealing potential inhibitory activity with significant binding energy scores. nih.gov

| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor α (ERα) | -10.61 | 16.71 nM | semanticscholar.orgmdpi.com |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Cyclin-dependent kinase 2 (CDK2) | -10.35 | Not Reported | nih.gov |

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking not only predicts binding strength but also provides detailed insights into the specific amino acid residues within the target's binding site that interact with the ligand. This information is crucial for understanding the mechanism of action and for structure-based drug design.

In the docking study of a 5-(4-fluorophenyl)-pyrazole derivative with ERα, the analysis revealed interactions with key amino acid residues Arg394 and Glu353 in the active site. semanticscholar.orgmdpi.com These interactions are significant as they are also observed with the native ligand, suggesting a similar binding mode. semanticscholar.org For a series of 5-amino-pyrazole derivatives targeting p38 MAP kinase, X-ray crystallography confirmed that a unique hydrogen bond between the exocyclic amine of the inhibitor and the residue Threonine 106 is a key contributor to the compound's selectivity. nih.gov Docking of pyrazole-based inhibitors into the crystal structure of CDK1 has shown interactions with residues such as Asp86 and Leu135 via the pyrazole ring, while other parts of the molecule interact with residues like Gly11, Glu12, and Gln132. nih.gov

Analysis of Non-Covalent Interactions at the Binding Interface

The stability of the ligand-target complex is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking simulations and crystal structure analysis are essential for characterizing these interactions.

Hydrogen bonds are particularly important for specificity and affinity. Crystal structure analyses of various aminopyrazole derivatives, including those with a 4-fluorophenyl group, have detailed the formation of intermolecular hydrogen bonds. nih.govnih.gov For instance, the amino group on the pyrazole ring frequently acts as a hydrogen bond donor, forming connections with nitrogen or oxygen atoms on adjacent molecules or within a receptor's active site. nih.govnih.gov In the case of a p38 MAP kinase inhibitor, a critical hydrogen bond was identified between the inhibitor's exocyclic amine and the side chain of Thr106. nih.gov Docking studies further confirm that pyrazole derivatives form multiple hydrogen bonds and hydrophobic interactions within the binding pockets of their target proteins, which is essential for their inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For pyrazole derivatives, QSAR studies have been successfully applied to design and predict the efficacy of new potential therapeutic agents. A five-dimensional QSAR (5D-QSAR) model was developed for 1H-pyrazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov This advanced QSAR method considers different induced-fit models of the receptor. The resulting model highlighted the significant contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the inhibitory activity. nih.gov The statistical robustness of the QSAR model was confirmed through internal and external validation using a test set of 19 compounds, demonstrating its predictive power for designing novel EGFR inhibitors. nih.gov

Advanced In Silico Pharmacokinetic and Pharmacodynamic (ADME/PK/PD) Predictions

In silico tools are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. nih.gov These predictions help to identify compounds with potentially poor drug-like properties, such as low oral bioavailability or rapid metabolism, allowing for early-stage deselection or structural modification. For various pyrazole-based compounds, in silico ADME studies have been conducted to evaluate their potential as drug candidates. ekb.egresearchgate.net

Oral Bioavailability Assessments and Predictive Models

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the drug that reaches systemic circulation. Predictive models are frequently used to estimate this property from a compound's physicochemical characteristics.

Research on derivatives of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole scaffold has led to the identification of compounds with excellent oral bioavailability. nih.gov For example, the incorporation of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold resulted in a compound with favorable drug-like properties, including high oral bioavailability, which was selected for advancement into Phase I clinical trials. nih.gov Another study on pyrazole-based inhibitors also demonstrated that structural modifications could dramatically enhance oral bioavailability from less than 1% to 92%. nih.gov Computational tools, such as the "bioavailability radar," can provide a rapid assessment of drug-likeness by evaluating six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. mdpi.com In silico ADME predictions for some pyrazole-benzamide derivatives indicated good oral bioavailability and gastrointestinal absorption. researchgate.net

| Parameter | Description | Optimal Range (General Guideline) |

|---|---|---|

| Lipophilicity (XLOGP3) | Partition coefficient between n-octanol and water; affects solubility and permeability. | -0.7 to +5.0 |

| Size (MW) | Molecular weight in g/mol. | 150 to 500 |

| Polarity (TPSA) | Topological Polar Surface Area; related to hydrogen bonding potential. | 20 to 130 Ų |

| Solubility (log S) | Logarithm of the molar solubility in water. | > -6 |

| Flexibility (nRotb) | Number of rotatable bonds; high numbers can decrease bioavailability. | ≤ 9 |

| Saturation (Fraction Csp3) | Fraction of carbon atoms that are sp3 hybridized; relates to molecular complexity and solubility. | ≥ 0.25 |

Assessment of Drug-Likeness and Rule-of-Five Compliance

The drug-likeness of a molecule is a complex balance of various physicochemical properties that determine its absorption, distribution, metabolism, and excretion (ADME) profile. For a compound to be an effective oral drug, it must navigate a series of biological barriers to reach its target site in a sufficient concentration. Lipinski's Rule of Five outlines four key physicochemical parameters that influence this journey: molecular weight (MW), lipophilicity (expressed as logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). Compounds that adhere to these rules are considered more likely to be orally bioavailable.

The evaluation of this compound against these criteria is based on its known molecular structure and computationally predicted properties. The molecular formula of the compound is C9H8FN3 uni.lu. Based on this, the following parameters have been determined.

Detailed Research Findings

Computational analyses of this compound indicate a favorable profile for its potential as an orally administered drug. The predicted physicochemical properties of the compound align well with the parameters set forth by Lipinski's Rule of Five.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8FN3 | uni.lu |

| Molecular Weight | 177.18 g/mol | Calculated from Molecular Formula |

| Predicted XlogP | 1.6 | uni.lu |

| Hydrogen Bond Donors | 2 | Inferred from structure |

| Hydrogen Bond Acceptors | 4 | Inferred from structure |

The data presented in Table 1 showcases that this compound does not violate any of the criteria established by Lipinski's Rule of Five. A compound is generally considered to have good oral bioavailability if it violates no more than one of these rules.

Table 2: Lipinski's Rule of Five Compliance for this compound

| Rule | Guideline | Value for Compound | Compliance |

| Molecular Weight | < 500 Da | 177.18 Da | Yes |

| logP | ≤ 5 | 1.6 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 2 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |

The low molecular weight of 177.18 g/mol is well within the guideline of being less than 500 Da, which is associated with better absorption and diffusion across biological membranes. The predicted octanol-water partition coefficient (XlogP) of 1.6 indicates a balanced lipophilicity, suggesting that the compound is soluble enough in aqueous environments to be transported in the bloodstream, yet lipophilic enough to cross cell membranes.

Furthermore, with two hydrogen bond donors (from the amine group) and four potential hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring, the amine nitrogen, and the fluorine atom), the compound falls comfortably within the limits of ≤ 5 and ≤ 10, respectively. This characteristic is important for ensuring that the molecule does not form excessive hydrogen bonds with water, which could impede its ability to permeate lipid bilayers.

Biological Activities and Mechanisms of Action of 3 4 Fluorophenyl 1h Pyrazol 5 Amine and Analogs

Enzyme Inhibition Studies

The aminopyrazole core is a privileged structure in medicinal chemistry, known for its ability to interact with the active sites of various enzymes. mdpi.com Analogs of 3-(4-fluorophenyl)-1H-pyrazol-5-amine have been investigated for their inhibitory activity against several key enzymes implicated in disease pathogenesis.

Inhibition of Kinases: p38 MAP Kinase, Bruton Tyrosine Kinase (BTK), VEGFR-2

p38 MAP Kinase: A novel class of highly selective inhibitors of p38 MAP kinase was identified through high-throughput screening, leading to the synthesis and optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. nih.govacs.org X-ray crystallography of a compound in this series bound to unphosphorylated p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106, an interaction not previously reported for p38 inhibitors. acs.org This interaction is believed to contribute to the high selectivity of these compounds for p38. nih.govacs.org Further optimization led to the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase that advanced to Phase I clinical trials. nih.gov Interestingly, a regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in a near-complete loss of p38α inhibition, demonstrating the critical role of substituent positioning for activity. consensus.app

Bruton Tyrosine Kinase (BTK): Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling and has emerged as a significant target for B-cell malignancies and autoimmune diseases. nih.gov While direct studies on this compound as a BTK inhibitor are not extensively detailed in the provided context, the pyrazole (B372694) scaffold is a key component in numerous BTK inhibitors. nih.govnih.gov For instance, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent BTK inhibitors. nih.gov The development of both reversible and irreversible BTK inhibitors, some incorporating pyrazole or pyrimidine rings, highlights the versatility of these heterocyclic structures in targeting this kinase. nih.govresearchgate.net

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govrsc.org Several pyrazole derivatives have been investigated as VEGFR-2 inhibitors. For example, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov Notably, compound 3i from this series, which features a 2,4-difluorophenyl moiety, demonstrated potent VEGFR-2 inhibition with an IC50 value of 9 nM, which is more potent than the reference drug Sorafenib (IC50 = 30 nM). nih.gov Another study highlighted that the presence of a fluoro group at the 3- or 4-position of the phenyl ring in certain chalcones and their cyclized pyrazole derivatives resulted in potent anti-VEGFR-2 activity. nih.gov

| Compound/Analog Series | Target Kinase | Key Findings | IC50 Values |

|---|---|---|---|

| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) | p38 MAP Kinase | Highly selective and orally bioavailable inhibitor. nih.gov | Data not specified |

| 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a) | Src, B-Raf, EGFRs, VEGFR-2 | Regioisomeric switch led to activity against cancer kinases instead of p38α. consensus.app | Nanomolar range against specified kinases. consensus.app |

| 3-phenyl-4-(2-(2,4-difluorophenyl)hydrazono)-1H-pyrazol-5(4H)-one (3i) | VEGFR-2 | Potent inhibitor, more active than Sorafenib. nih.gov | 9 nM nih.gov |

Carbonic Anhydrase Inhibition and Diuretic Potential

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic potential, including diuretic effects. Pyrazole-containing sulfonamides have been explored as CA inhibitors. Studies on a series of pyrazolone sulfonamide derivatives showed potent inhibition against several human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov While direct evidence for the diuretic potential of this compound is not available, the inhibitory activity of related pyrazole sulfonamides against CA isoforms suggests a potential area for further investigation. For instance, in a series of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides, the 4-fluorophenyl substituted analog showed inhibitory activity against hCA I, though it was less potent than other analogs in the series. nih.gov

| Compound/Analog Series | Target CA Isoform(s) | Inhibitory Activity (Ki) | Key Findings |

|---|---|---|---|

| 4-Aryl-hydrazonopyrazolone sulfonamides (3e, 3g) | hCA IX, hCA XII | Nanomolar range (e.g., Ki of 1.1 nM for 3e against hCA IX). nih.gov | Showed strong and selective inhibition of tumor-associated isoforms. nih.gov |

| N-[4-(aminosulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10b) | hCA I, hCA II, hCA IX | Ki values not explicitly stated for this specific analog in the provided text. | Exhibited inhibitory activity, but was less potent than other analogs in the series against hCA I. nih.gov |

Other Relevant Enzyme Targets

The versatility of the pyrazole scaffold allows for its interaction with a range of other enzyme targets. For instance, pyrazole derivatives have been investigated as inhibitors of receptor tyrosine kinases such as TrkA, the high-affinity receptor for nerve growth factor, which is implicated in the proliferation and metastasis of various tumors. google.com Furthermore, the regioisomeric analog, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, exhibited potent nanomolar activity against important cancer-related kinases like Src, B-Raf, and EGFRs. consensus.app This highlights that subtle structural modifications on the pyrazole core can significantly alter the enzyme inhibitory profile, shifting activity from one class of kinases to another.

Anticancer Research

The inhibitory effects of this compound analogs on various kinases and other enzymes have translated into promising anticancer activity in preclinical studies.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)

A number of studies have demonstrated the cytotoxic effects of pyrazole derivatives against a panel of human cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Novel 1,3,5-triazine-based pyrazole derivatives have shown moderate to good anticancer activity against HepG2 cells. rsc.org Similarly, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives exhibited potent cytotoxic effects on the HepG2 cell line, with compound 4d showing an IC50 value of 0.14 µM. ekb.eg

MCF-7 (Breast Adenocarcinoma): Pyrazole derivatives have also demonstrated significant activity against MCF-7 breast cancer cells. mdpi.com For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 3.9 to 35.5 µM. rsc.org In another study, pyrazolo[1,5-a]pyrimidine derivative 4e was found to be a powerful cytotoxic agent against MCF-7 cells with an IC50 value of 0.22 µM. ekb.eg

HCT-116 (Colorectal Carcinoma): Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been synthesized and evaluated for their anticancer activity against HCT-116 colon cancer cells. nih.gov One of the lead compounds from this series displayed distinguished potency and selectivity against HCT-116 cells with an IC50 value of 6.76 µg/mL, which was significantly more potent than the positive control, 5-fluorouracil (IC50 = 77.15 µg/mL). nih.gov

| Compound/Analog Series | Cancer Cell Line | IC50 Value |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative (4d) | HepG2 | 0.14 µM ekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivative (4e) | MCF-7 | 0.22 µM ekb.eg |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 | 3.9–35.5 µM rsc.org |

| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative (7f) | HCT-116 | 6.76 µg/mL nih.gov |

| 1,3,5-triazine-based pyrazole derivatives (5f, 5g, 5h) | HepG2, MCF-7, HCT-116 | Exhibited promising anticancer activity with IC50 values in the nanomolar range. rsc.org |

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Several studies have investigated the pro-apoptotic mechanisms of pyrazole derivatives.

One study on 1,3,5-trisubstituted-1H-pyrazole derivatives found that these compounds could activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org Certain derivatives also induced DNA damage, as indicated by an increased comet tail length, suggesting they trigger genotoxic stress leading to DNA strand breaks. rsc.org Molecular docking studies further suggested that these compounds have a high binding affinity for the anti-apoptotic protein Bcl-2, indicating that they may induce apoptosis by inhibiting this key regulator. rsc.orgnih.gov

In another study, pyrazole derivatives were shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov The induction of apoptosis by pyrazole derivatives has also been linked to cell cycle arrest, with some compounds causing an accumulation of cells in the G2/M or S phase. nih.govnih.gov The extrinsic apoptosis pathway, involving the Fas receptor, has also been implicated in the cytotoxic effects of certain pyrazoline derivatives in leukemia cell lines. researchgate.net

Modulation of Cell Proliferation and Migration

Recent studies have highlighted the role of pyrazole derivatives in modulating cell proliferation and migration, key processes in cancer progression. For instance, certain pyrazole-containing compounds have been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

One study demonstrated that specific pyrazole derivatives could significantly inhibit cell migration in A549 lung cancer cells. gazi.edu.tr This antimigratory effect was linked to the induction of STAT1 phosphorylation, suggesting a mechanism of action involving the JAK/STAT signaling pathway. gazi.edu.tr

Furthermore, a series of 1,3,4-trisubstituted pyrazole derivatives were synthesized and evaluated for their cytotoxic and antiangiogenic properties. Several of these compounds were found to interfere with the migratory function of human umbilical vein endothelial cells (HUVECs) in response to vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. jst.go.jp

Interactive Table: Effects of Pyrazole Analogs on Cell Proliferation and Migration

| Compound/Analog | Cell Line | Effect | Mechanism of Action |

| Barasertib (AURKB inhibitor) | Vascular endothelial cells | Inhibited proliferation, migration, and tube formation | Disruption of cell cycle |

| Pyrazole derivative (Compound-2) | A549 lung cancer cells | Inhibited cell migration | Induction of STAT1 phosphorylation |

| 1,3,4-trisubstituted pyrazoles | Human Umbilical Vein Endothelial Cells (HUVECs) | Interfered with migratory function | Inhibition of response to VEGF |

Role in Targeted Cancer Therapies

The structural characteristics of this compound and its analogs make them valuable scaffolds for the design of targeted cancer therapies. chemimpex.comchemimpex.com These compounds can be modified to selectively interact with specific biological targets involved in cancer development. chemimpex.com

For example, pyrazole derivatives have been investigated as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer. A novel class of highly selective inhibitors of p38 MAP kinase, which is involved in cellular responses to stress, was developed from a pyrazole scaffold. nih.gov

In another study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and shown to target both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in non-small-cell lung cancer. nih.gov Molecular docking studies have also suggested that certain pyrazole derivatives may exert their antitumor effects by inhibiting the EGFRK receptor. uran.ua

Furthermore, some pyrazole derivatives have shown potential as anti-breast cancer agents through their interaction with the human estrogen receptor alpha (ERα). mdpi.com The versatility of the pyrazole core allows for the development of selective inhibitors for various targets, highlighting its importance in the field of medicinal chemistry for creating innovative cancer treatments. chemimpex.com

Anti-inflammatory Properties and Immunomodulation

Inhibition of Inflammatory Mediators

The pyrazole scaffold is a key feature in several compounds known for their anti-inflammatory effects. nih.gov Derivatives of this compound have been explored for their ability to inhibit the production of key inflammatory mediators.

Inflammatory mediators, such as prostaglandins and nitric oxide (NO), are produced by cells like macrophages in response to stimuli such as bacterial toxins. nih.gov A series of triarylpyrazole analogs were investigated for their ability to inhibit lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) and NO production in RAW 264.7 macrophages. nih.gov Several of these compounds demonstrated potent inhibition of PGE2 production, with some also showing an inhibitory effect on NO production. nih.gov

The mechanism behind this inhibition was attributed to the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein expression. nih.gov Similarly, other studies have reported that pyrazole derivatives can act as potent suppressors of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). alliedacademies.org

Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, the inhibition of COX-2 and iNOS protein expression by certain pyrazole analogs is achieved through the inactivation of the p38 MAP kinase pathway. nih.gov

The discovery of a novel class of highly selective inhibitors of p38 MAP kinase, based on a 5-aminopyrazole scaffold, further underscores the importance of this pathway as a target for anti-inflammatory agents. nih.gov These inhibitors were found to bind to the ATP binding pocket of p38α, leading to the suppression of inflammatory cytokine production. nih.gov

Antimicrobial and Anti-tubercular Investigations

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

The emergence of antibiotic-resistant bacteria poses a significant global health threat. nih.gov Pyrazole derivatives have been investigated as a potential source of new antibacterial agents that can target different metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov

A collection of trifluoromethyl phenyl-derived pyrazoles demonstrated potent growth inhibition of Gram-positive bacteria, including Staphylococcus aureus, with low toxicity to human cells. nih.gov These compounds were shown to have a bactericidal effect and a low tendency for resistance development. nih.gov

Other studies have reported on pyrazole derivatives with broad-spectrum antibacterial activity. For example, imidazo-pyridine substituted pyrazoles were found to be more potent than ciprofloxacin against several Gram-negative strains. nih.gov Additionally, pyrazole-triazole hybrids have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov

Interactive Table: Antibacterial Activity of Pyrazole Analogs

| Compound/Analog | Target Bacteria | Activity |

| Trifluoromethyl phenyl pyrazoles | Gram-positive bacteria (e.g., S. aureus) | Potent growth inhibitors, bactericidal |

| Imidazo-pyridine substituted pyrazoles | Gram-negative bacteria (e.g., E. coli, K. pneumoniae) | More potent than ciprofloxacin |

| Pyrazole-triazole hybrids | Gram-positive and Gram-negative bacteria | Moderate inhibitory activity |

It is important to note that not all pyrazole derivatives exhibit significant antibacterial activity. In one study, a series of 1,3-dibenzoic acid-derived pyrazole anilines showed no significant activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov